molecular formula C6H5BrN2O2 B13144539 4-Bromo-5-methyl-2-nitropyridine

4-Bromo-5-methyl-2-nitropyridine

Cat. No.: B13144539
M. Wt: 217.02 g/mol
InChI Key: ZNBPNDBRKKRADG-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position on the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-nitropyridine typically involves the bromination of 2-methyl-4-nitropyridine. One common method includes the following steps:

    Starting Material: 2-methyl-4-nitropyridine.

    Bromination: The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

    Reduction: The major product of the reduction reaction is 4-bromo-5-methyl-2-aminopyridine.

Scientific Research Applications

4-Bromo-5-methyl-2-nitropyridine is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds for research purposes.

    Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-3-nitropyridine
  • 2-Bromo-5-nitropyridine
  • 4-Bromo-2-nitropyridine

Uniqueness

4-Bromo-5-methyl-2-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a nitro group on the pyridine ring allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

4-bromo-5-methyl-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(9(10)11)2-5(4)7/h2-3H,1H3

InChI Key

ZNBPNDBRKKRADG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Br)[N+](=O)[O-]

Origin of Product

United States

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